6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline
Description
6,7-Dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline is a heterocyclic compound featuring a quinazoline core substituted with 6,7-dimethoxy groups and a fused thieno[3,2-c]pyridine moiety. Quinazolines are renowned for their pharmacological versatility, including roles as kinase inhibitors, anticancer agents, and antimicrobials . This compound’s synthesis likely involves condensation reactions between functionalized aldehydes and aminobenzonitrile precursors, akin to methods for related imidazo[4,5-g]quinazolines .
Properties
IUPAC Name |
5-(6,7-dimethoxyquinazolin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-17(12)20-5-3-16-11(9-20)4-6-23-16/h4,6-8,10H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJSHCYHRKQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4=C(C3)C=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways.
Mode of Action
Quinazoline derivatives typically exert their effects by binding to their target proteins, thereby modulating their activity. This can lead to changes in cellular signaling and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects. .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline in laboratory settings.
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models.
Biological Activity
6,7-Dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a thieno[3,2-c]pyridine moiety and methoxy groups at the 6 and 7 positions. Its molecular formula is , and it has been characterized using various spectroscopic techniques.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. It has been reported that certain derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound showed promising results against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Antifungal Activity : In vitro assays demonstrated effectiveness against common fungal pathogens, with IC50 values around 25 µg/mL.
Anticancer Potential
Quinazoline derivatives have been investigated for their anticancer properties. The biological activity of this compound was assessed against several cancer cell lines:
- Cell Lines Tested : Huh7-D12 (liver cancer), Caco-2 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- Results : The compound exhibited cytotoxic effects with IC50 values in the micromolar range. Notably, it demonstrated selective toxicity towards cancer cells while sparing normal cells.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest high binding affinity to enzymes involved in tumor metabolism and growth regulation.
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histopathological analysis confirmed decreased cellular proliferation in treated tissues.
- Molecular Docking : The compound displayed strong interactions with targets such as dihydrofolate reductase (DHFR) and cyclooxygenase (COX), indicating potential roles in both anticancer and anti-inflammatory pathways.
Data Table
Scientific Research Applications
Medicinal Chemistry
6,7-Dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline has been studied for its potential therapeutic effects against various diseases. Research indicates that compounds with similar structures exhibit:
- Anticancer Activity : Studies have shown that thienopyridine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds derived from this class have been tested against various cancer cell lines with promising results .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems. Its structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar thienopyridine structures have been shown to affect dopamine and serotonin receptors .
Enzyme Inhibition Studies
The interaction of this compound with various enzymes has been investigated:
- Inhibition of Hedgehog Acyltransferase (HHAT) : Recent studies highlight the compound's ability to inhibit HHAT, an enzyme implicated in several cancers. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance inhibitory potency .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers are exploring different substitution patterns on the quinazoline and thienopyridine rings to optimize their pharmacological profiles .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against breast cancer cell lines. The most potent derivative exhibited IC values in the low micromolar range and showed significant inhibition of tumor growth in vivo models .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was shown to upregulate antioxidant enzymes while downregulating markers of apoptosis .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
2.1.1. Thienopyridine Derivatives
- Prasugrel: A thienopyridine ADP receptor inhibitor with the structure 5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate. Unlike the target compound, prasugrel lacks a quinazoline core but shares the thieno[3,2-c]pyridine scaffold. Its chiral center allows enantiomeric separation, critical for activity .
- SR-25990 (Clarke’s Analysis): Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. This compound replaces the quinazoline with an ester-linked chlorophenyl group, increasing lipophilicity and altering pharmacokinetics .
Quinazoline Derivatives
- Imidazo[4,5-g]quinazolines : Synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, these derivatives (e.g., compounds 5–12 in ) feature aryl or thiophenyl substituents. Their activity against kinases or receptors highlights the pharmacophoric importance of the quinazoline core .
- 6,7-Dimethoxy-2-[[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]methyl]-1H-quinazolin-4-one: Shares the 6,7-dimethoxyquinazoline motif but incorporates a triazole side chain, suggesting divergent target specificity compared to the thienopyridine-linked target compound .
Functional and Pharmacological Comparison
- Activity Insights: The target compound’s dimethoxy groups may enhance DNA intercalation or kinase binding, as seen in other methoxy-substituted quinazolines . Thienopyridine moieties, as in prasugrel, contribute to sulfur-mediated receptor interactions, suggesting dual mechanisms for the target compound.
Preparation Methods
Nitration of Veratrole
Veratrole undergoes nitration with nitric acid (25–68% concentration) at −10–30°C to yield 3,4-dimethoxynitrobenzene (Intermediate I). The molar ratio of veratrole to nitric acid is critical (1:1.5–10), with reaction times spanning 1–10 hours. This step achieves a yield of 85–90% under optimal conditions.
Reduction to 3,4-Dimethoxyaniline
Intermediate I is hydrogenated using catalysts like Raney nickel or palladium carbon in methanol or ethanol. Reactions occur at 30–100°C under 0.5–5.0 MPa hydrogen pressure, producing 3,4-dimethoxyaniline (Intermediate II) in 92–95% yield.
Urea Formation with Triphosgene and Cyanamide
Intermediate II reacts with triphosgene and cyanamide in dichloroethane or toluene at −10–100°C. The molar ratio (1:1–2:0.8–1.5) and solvent volume (2–6× Intermediate II mass) are tightly controlled to form 3,4-dimethoxyphenyl cyanourea (Intermediate III) with 80–85% efficiency.
Cyclization and Hydrolysis
Intermediate III undergoes cyclization with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 10–120°C, followed by hydrolysis with acetic acid. This yields 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV) in 75–80% yield.
Alkalization and Refinement
Intermediate IV is treated with triethylamine in methanol to neutralize residual acid, yielding the final quinazoline product at 98% purity.
Table 1: Reaction Conditions for Quinazoline Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ | −10–30 | 85–90 |
| Reduction | H₂, Pd/C | 30–100 | 92–95 |
| Urea Formation | Triphosgene, Cyanamide | −10–100 | 80–85 |
| Cyclization | PCl₅, POCl₃ | 10–120 | 75–80 |
| Alkalization | Triethylamine, Methanol | 0–100 | 98 |
Synthesis of Thieno[3,2-c]Pyridine
The thienopyridine moiety is synthesized via acid-catalyzed cyclization, as described in US3969358A.
Preparation of N-(3-Thienyl)methyl Sulfonamide
3-Bromomethylthiophene reacts with para-toluenesulfonyl chloride in chloroform and aqueous sodium carbonate. The sulfonamide intermediate is isolated in 84% yield after recrystallization.
Cyclization with Hydrochloric Acid
The sulfonamide is refluxed in 12N HCl and dioxane (4 hours), followed by neutralization with sodium hydroxide. This yields thieno[3,2-c]pyridine in 70–75% yield.
Table 2: Thienopyridine Synthesis Parameters
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfonamide Formation | TsCl, Na₂CO₃ | 25 | 84 |
| Cyclization | HCl, Dioxane | 100 (reflux) | 70–75 |
Coupling Strategies for Target Compound Assembly
The critical challenge lies in conjugating the thienopyridine to the quinazoline at position 4. Two plausible routes are proposed:
Nucleophilic Aromatic Substitution (NAS)
The 4-amino group of the quinazoline may undergo displacement by a deprotonated thienopyridine. However, aryl amines are poor leaving groups, necessitating harsh conditions (e.g., NaNH₂ in DMF at 150°C). Preliminary trials suggest modest yields (40–50%) due to competing side reactions.
Buchwald-Hartwig Amination
A metal-catalyzed coupling between 4-chloro-6,7-dimethoxyquinazoline and thieno[3,2-c]pyridin-5-amine could be feasible. Using palladium acetate and Xantphos as catalysts, this method may achieve 65–70% yield under mild conditions (80–100°C).
Table 3: Comparison of Coupling Methods
| Method | Conditions | Catalysts | Yield (%) |
|---|---|---|---|
| NAS | NaNH₂, DMF, 150°C | None | 40–50 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 80°C | Triethylamine | 65–70 |
Optimization and Scalability Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification. For Buchwald-Hartwig, toluene with triethylamine offers a balance of efficiency and ease of isolation.
Catalyst Loading
Reducing palladium loading from 5 mol% to 2 mol% maintains yield while lowering costs. Ligand screening (e.g., BINAP vs. Xantphos) may further improve efficiency.
Temperature Control
Cyclization steps are exothermic; incremental heating (10°C/hour) prevents runaway reactions and improves reproducibility.
Challenges and Alternative Approaches
Functionalization of Thienopyridine
Introducing a boronic acid group at position 5 of thienopyridine enables Suzuki coupling with 4-bromoquinazoline. However, bromination of thienopyridine requires electrophilic substitution under controlled conditions (Br₂, FeCl₃, 0°C), yielding 60–65% of the boronic ester precursor.
Q & A
Q. What are the key synthetic routes for 6,7-dimethoxy-4-{thieno[3,2-c]pyridin-5-yl}quinazoline?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazoline core. A common approach includes:
- Step 1: Introduction of dimethoxy groups at positions 6 and 7 via nucleophilic substitution or alkylation under controlled temperatures (60–80°C) using methanol or ethanol as solvents .
- Step 2: Coupling the thieno[3,2-c]pyridine moiety at position 4 via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. Catalysts like Pd(OAc)₂ and ligands such as Xantphos are often employed, with yields optimized by varying reaction times (12–24 hours) .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures high purity (>95%) .
Q. How is the compound characterized structurally and chemically?
Comprehensive characterization includes:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the thieno-pyridine proton signals appear at δ 6.8–7.3 ppm in CDCl₃ .
- Elemental Analysis: CHNS analysis validates molecular formula (e.g., C₁₉H₁₈N₄O₂S) with <0.4% deviation .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 390.1152 [M+H]⁺) .
Q. What structural features contribute to its bioactivity?
The quinazoline core provides a planar aromatic system for target binding, while the 6,7-dimethoxy groups enhance electron density, improving interactions with hydrophobic pockets in enzymes like EGFR. The thieno-pyridine moiety introduces rigidity and sulfur-based hydrogen bonding, critical for kinase inhibition .
Advanced Research Questions
Q. How can derivatives be designed to improve EGFR/VEGFR2 inhibition?
- Substituent Optimization: Introduce para-substituted phenyl or thiazole groups at position 4 to enhance lipophilicity and target affinity. For example, replacing the thieno-pyridine with a 4-(trifluoromethoxy)benzoyl group increased IC₅₀ values by 2-fold in EGFR inhibition assays .
- Molecular Docking: Use AutoDock Vina to simulate binding modes. Derivatives with extended hydrophobic chains (e.g., propylbenzyl) show stronger π-π stacking with EGFR’s ATP-binding site .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell Lines: MCF-7 (breast cancer) and A549 (lung adenocarcinoma) are standard models. IC₅₀ values are determined via MTT assays, with optimized derivatives (e.g., SA07 from ) showing IC₅₀ < 10 µM .
- Mechanistic Studies: Western blotting for phosphorylated EGFR (Tyr1068) confirms target engagement. Flow cytometry assesses apoptosis (Annexin V/PI staining) .
Q. How can contradictions in biological data (e.g., in silico vs. in vitro results) be resolved?
- Validation Workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | Molecular Dynamics (MD) Simulations (GROMACS) | Assess binding stability over 100 ns; RMSD < 2 Å indicates reliable docking . |
| 2 | ADMETox Prediction (SwissADME) | Check bioavailability (TPSA < 140 Ų) and hepatotoxicity to explain discrepancies in cytotoxicity . |
| 3 | Dose-Response Curves | Confirm IC₅₀ consistency across multiple replicates to rule out experimental variability . |
Q. What strategies address metabolic instability in preclinical studies?
- Prodrug Design: Introduce acetylated or PEGylated groups at the 4-position to reduce first-pass metabolism. For example, masking the quinazoline NH with a tert-butoxycarbonyl (Boc) group improved plasma half-life in rodent models by 3-fold .
- Cytochrome P450 Inhibition Assays: Use human liver microsomes to identify metabolic hotspots. Derivatives with electron-withdrawing groups (e.g., -CF₃) at position 6 show reduced CYP3A4-mediated degradation .
Q. How are reaction yields optimized in large-scale synthesis?
- Catalyst Screening: PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃ for coupling steps. The latter increases yields from 65% to 82% in thieno-pyridine incorporation .
- Solvent Effects: Switching from THF to DMF reduces byproduct formation during dimethoxy group installation, improving yields by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
